molecular formula C26H52N2S2 B7950337 N,N'-didodecylethanediimidothioic acid

N,N'-didodecylethanediimidothioic acid

Cat. No.: B7950337
M. Wt: 456.8 g/mol
InChI Key: MQCQUDOKUAAVFO-UHFFFAOYSA-N
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Description

N,N'-Didodecylethanediimidothioic acid is a sulfur-containing organic compound characterized by a central ethanediimidothioic acid backbone with two dodecyl (C12) alkyl chains attached to the nitrogen atoms.

Properties

IUPAC Name

N,N'-didodecylethanediimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCQUDOKUAAVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN=C(C(=NCCCCCCCCCCCC)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCN=C(C(=NCCCCCCCCCCCC)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetaminophen is synthesized through the nitration of phenol to produce p-nitrophenol, which is then reduced to p-aminophenol. The p-aminophenol is subsequently acetylated using acetic anhydride to yield acetaminophen. The reaction conditions typically involve:

    Nitration: Phenol is treated with a mixture of concentrated nitric acid and sulfuric acid to produce p-nitrophenol.

    p-Nitrophenol is reduced to p-aminophenol using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. p-Aminophenol is acetylated with acetic anhydride to form acetaminophen.

Industrial Production Methods

In industrial settings, the production of acetaminophen follows a similar synthetic route but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors allow for the continuous production of acetaminophen, improving efficiency and yield.

    Catalytic Hydrogenation: This step is optimized to ensure complete reduction of p-nitrophenol to p-aminophenol.

    Automated Acetylation: The acetylation process is automated to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Acetaminophen undergoes several types of chemical reactions, including:

    Oxidation: Acetaminophen can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.

    Reduction: The nitro group in p-nitrophenol is reduced to an amino group in p-aminophenol during synthesis.

    Substitution: The hydroxyl group in phenol is substituted with a nitro group during nitration.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nitration typically involves concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: NAPQI is a major product of acetaminophen oxidation.

    p-Aminophenol is a key intermediate in the synthesis of acetaminophen. p-Nitrophenol is a major product of the nitration of phenol.

Scientific Research Applications

Acetaminophen has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of drug metabolism and chemical synthesis.

    Biology: Acetaminophen is studied for its effects on cellular processes and its role in oxidative stress.

    Medicine: It is extensively researched for its analgesic and antipyretic properties, as well as its safety profile and potential toxicity.

    Industry: Acetaminophen is a key ingredient in many pharmaceutical products, making it a subject of industrial research for improved production methods and formulations.

Mechanism of Action

Acetaminophen exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting COX, acetaminophen reduces the production of prostaglandins, thereby alleviating pain and reducing fever. The exact molecular targets and pathways involved in acetaminophen’s mechanism of action are still under investigation, but it is known to have a central effect on the nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues: Alkyl Substitution and Functional Groups
  • N,N-Dimethylacetamide (DMAC)

    • Structure : Contains a carbonyl group (amide) with two methyl groups attached to nitrogen.
    • Key Properties : Miscible with water and organic solvents, boiling range 164.5–167.5°C, and ≥99% purity as per USP30 standards .
    • Contrast : Unlike N,N'-didodecylethanediimidothioic acid, DMAC has short alkyl chains (methyl groups) and lacks sulfur, resulting in higher water solubility and lower molecular weight (87.12 g/mol vs. inferred >400 g/mol for the target compound).
  • Fatty Acid Derivatives Evidence Context: Fatty acids with C12–C22 chains (e.g., in dog erythrocyte membranes) exhibit hydrophobic behavior .
2.2. Physicochemical Properties
Property This compound N,N-Dimethylacetamide (DMAC) Long-Chain Fatty Acids
Molecular Weight ~450–500 g/mol (inferred) 87.12 g/mol 200–350 g/mol (e.g., C18:0)
Solubility Insoluble in water; soluble in organics Miscible with water Water-insoluble; lipid-soluble
Boiling Point High (>300°C, inferred) 164.5–167.5°C Varies (e.g., stearic acid: 361°C)
Functional Group Thioimidate (C=S) Amide (C=O) Carboxylic acid (COOH)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-didodecylethanediimidothioic acid
Reactant of Route 2
N,N'-didodecylethanediimidothioic acid

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